2-methylpropyl furan-2-carboxylate
CAS No.: 20279-53-2
Cat. No.: VC11512082
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20279-53-2 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2-methylpropyl furan-2-carboxylate |
| Standard InChI | InChI=1S/C9H12O3/c1-7(2)6-12-9(10)8-4-3-5-11-8/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | HREPSLLONKRVKD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)C1=CC=CO1 |
Introduction
Structural and Molecular Characteristics
2-Methylpropyl furan-2-carboxylate belongs to the furan ester family, featuring a five-membered aromatic ring with an oxygen heteroatom. The ester functional group () is attached to the furan ring at the 2-position, while the 2-methylpropyl (isobutyl) group extends from the carboxylate moiety.
Molecular Data
| Property | Value |
|---|---|
| CAS No. | 20279-53-2 |
| IUPAC Name | 2-methylpropyl furan-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| SMILES | CC(C)COC(=O)C1=CC=CO1 |
| InChI Key | HREPSLLONKRVKD-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Density | Not reported |
The compound’s structure is confirmed by spectroscopic methods, including NMR and IR spectroscopy, which identify key signals such as the furan ring protons (6.5–7.5 ppm) and ester carbonyl stretching (1700–1750 cm).
Synthesis and Manufacturing
The synthesis of 2-methylpropyl furan-2-carboxylate typically involves esterification under acid- or base-catalyzed conditions.
Esterification Protocol
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Reactants: Furan-2-carboxylic acid and 2-methylpropanol (isobutanol).
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Catalyst: Concentrated sulfuric acid (acidic conditions) or sodium hydroxide (basic conditions).
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Conditions: Reflux at 80–100°C for 4–12 hours.
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Workup: Neutralization, extraction with dichloromethane, and purification via column chromatography.
A study on HMF derivatives demonstrated the efficacy of manganese dioxide () and sodium cyanide () in oxidative esterification, achieving high yields under mild conditions . Adapting this method, furan-2-carboxylic acid could be esterified with isobutanol using as an oxidizing agent, though specific trials remain unpublished.
Chemical Reactivity and Stability
Hydrolysis
The ester undergoes hydrolysis in acidic or basic media:
Kinetic studies suggest slower hydrolysis rates compared to aliphatic esters due to the furan ring’s electron-withdrawing effects.
Electrophilic Aromatic Substitution
The furan ring’s electron-rich nature facilitates electrophilic attacks at the 5-position. For example, nitration with yields 5-nitro-2-methylpropyl furan-2-carboxylate, a precursor for agrochemicals.
Applications and Industrial Relevance
Pharmaceuticals
Furan derivatives exhibit antimicrobial, antifungal, and anti-inflammatory properties. While 2-methylpropyl furan-2-carboxylate’s bioactivity is unconfirmed, structural analogs like furan-2-carboxylic acid benzyl ester show promise as kinase inhibitors.
Green Chemistry
The compound’s synthesis aligns with principles of sustainable chemistry. For instance, HMF—a biomass-derived platform chemical—can be oxidized to furan-2,5-dicarboxylic acid, which is esterified to produce bifunctional esters . This pathway highlights potential for replacing petroleum-based intermediates.
Agrochemicals
Electrophilic derivatives of the compound may serve as herbicides or insecticides. Nitro- and chloro-substituted furans are known to disrupt pest metabolic pathways.
Future Research Directions
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Bioactivity Screening: Evaluate antimicrobial and anticancer potential.
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Process Optimization: Develop catalytic systems for solvent-free esterification.
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Polymer Chemistry: Explore use as a monomer for biodegradable polyesters.
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